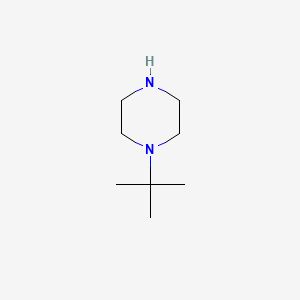

Ethyl 2-(4-aminocyclohexyl)acetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with a focus on maintaining stereochemistry and functional group compatibility. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is highlighted, which proceeds without racemization and under environmentally friendly conditions . Another paper describes the diastereoselective synthesis of a functionalized cyclohexene skeleton using L-serine, ring-closing metathesis, and Grignard reactions . Additionally, the synthesis of ethyl-2-(4-aminophenoxy)acetate is reported, which is a precursor for hypoglycemic agents, synthesized via alkylation and selective reduction . These methods could potentially be adapted for the synthesis of Ethyl 2-(4-aminocyclohexyl)acetate.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, and its non-covalent interactions were analyzed using Hirshfeld surface analysis . Similarly, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and intramolecular hydrogen bonding . These techniques could be employed to analyze the molecular structure of Ethyl 2-(4-aminocyclohexyl)acetate.

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to the reactivity of Ethyl 2-(4-aminocyclohexyl)acetate. For instance, the synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters using FeCl3/SiO2 nanoparticles showcases a green method for the condensation of primary amines with ethyl acetoacetate . The synthesis of ethyl (Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate involves oxidation, bromination, and cyclic condensation . These reactions could provide insights into the types of transformations that Ethyl 2-(4-aminocyclohexyl)acetate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical techniques. For example, the synthesized ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by FT-IR, TGA, DTA, and UV-Visible spectroscopy . The compound ethyl (2-amino-4-phenyl-5-thiazolyl)acetate's crystal structure contributes to its stability through intra- and intermolecular hydrogen bonds . These properties, such as thermal stability, spectroscopic characteristics, and crystal packing, could be similar for Ethyl 2-(4-aminocyclohexyl)acetate.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, closely related to Ethyl 2-(4-aminocyclohexyl)acetate, was synthesized and characterized using various analytical techniques. This included elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction. Such methods are crucial for understanding the structural and chemical properties of complex organic compounds (Sapnakumari et al., 2014).

Solvent Effects on Solubility

The solubility of compounds closely related to Ethyl 2-(4-aminocyclohexyl)acetate, such as 2-amino-3-methylbenzoic acid, in various solvents was studied. Understanding the solubility in different solvents is vital for the compound's purification and application in various scientific research contexts (Zhu et al., 2019).

Molecular Docking and Inhibition Studies

Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, similar in structure to Ethyl 2-(4-aminocyclohexyl)acetate, were synthesized and analyzed for α-glucosidase and β-glucosidase inhibition activities. Molecular docking studies of these compounds revealed insights into their bonding modes at the enzyme's active sites, which is essential for designing potent enzyme inhibitors (Babar et al., 2017).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds structurally similar to Ethyl 2-(4-aminocyclohexyl)acetate, such as Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, were studied. These compounds have applications in various synthetic procedures, including the synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri et al., 2014).

Bioactive Potential of Derivatives

Research on the bioactive potentials of secondary metabolites, including compounds like Ethyl 2-(4-aminocyclohexyl)acetate, was conducted. This involved isolation and characterization of compounds from mollusks and assessing their antioxidant and anti-inflammatory activities, demonstrating the potential medicinal applications of these derivatives (Chakraborty & Joy, 2019).

Safety And Hazards

- Safety : Handle with care; follow standard laboratory safety protocols.

- Hazards : No specific hazards reported, but always exercise caution when working with chemical compounds.

Zukünftige Richtungen

Research avenues for Ethyl 2-(4-aminocyclohexyl)acetate include:

- Pharmacological Studies : Investigate its potential as a dopamine receptor ligand.

- Synthetic Modifications : Explore derivatization to enhance selectivity and efficacy.

- Biological Assays : Assess its impact on neuropsychiatric disorders.

Eigenschaften

IUPAC Name |

ethyl 2-(4-aminocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVCDGKSVSHGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238521 | |

| Record name | (trans-4-Aminocyclohexyl)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-aminocyclohexyl)acetate | |

CAS RN |

76308-28-6 | |

| Record name | (trans-4-Aminocyclohexyl)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexaneacetic acid, 4-amino-, ethyl ester, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)